molecular formula C10H6BrNS B6285304 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile CAS No. 23799-63-5

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile

Cat. No.: B6285304
CAS No.: 23799-63-5
M. Wt: 252.1
InChI Key:
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Description

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile is a chemical compound that has garnered significant attention in scientific research and industry due to its unique structure and diverse range of applications. This compound is characterized by the presence of a bromine atom attached to a benzothiophene ring, which is further connected to an acetonitrile group. Its molecular formula is C10H6BrNS, and it has a molecular weight of 252.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile typically involves the bromination of benzothiophene followed by the introduction of an acetonitrile group. One common method involves the reaction of benzothiophene with bromine in the presence of a catalyst to form 5-bromo-1-benzothiophene. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Substituted benzothiophene derivatives.

    Oxidation Reactions: Oxidized benzothiophene compounds.

    Reduction Reactions: Amines and other reduced products.

Scientific Research Applications

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-thienyl)acetonitrile
  • 2-(5-chloro-1-benzothiophen-2-yl)acetonitrile
  • 2-(5-fluoro-1-benzothiophen-2-yl)acetonitrile

Uniqueness

2-(5-bromo-1-benzothiophen-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23799-63-5

Molecular Formula

C10H6BrNS

Molecular Weight

252.1

Purity

91

Origin of Product

United States

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